molecular formula C20H18F3N5O2S B12182088 {4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}[4-(pyrimidin-2-yl)piperazin-1-yl]methanone

{4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}[4-(pyrimidin-2-yl)piperazin-1-yl]methanone

Cat. No.: B12182088
M. Wt: 449.5 g/mol
InChI Key: KBGKFHBSVUKFFC-UHFFFAOYSA-N
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Description

{4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}[4-(pyrimidin-2-yl)piperazin-1-yl]methanone is a complex organic compound that features a thiazole ring, a trifluoromethoxyphenyl group, and a pyrimidinylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}[4-(pyrimidin-2-yl)piperazin-1-yl]methanone typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through a cyclization reaction involving a suitable precursor such as a thioamide and a haloketone. The trifluoromethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. The final step involves coupling the thiazole derivative with the pyrimidinylpiperazine moiety using a suitable coupling reagent such as EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

{4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}[4-(pyrimidin-2-yl)piperazin-1-yl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like palladium on carbon (Pd/C) for reduction, and nucleophiles such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

Chemistry

In chemistry, {4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}[4-(pyrimidin-2-yl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biology, this compound has potential applications as a biochemical probe due to its ability to interact with specific proteins or enzymes. It can be used to study the mechanisms of various biological processes and to identify potential drug targets.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It may have applications in the treatment of diseases such as cancer, inflammation, and neurological disorders.

Industry

In industry, this compound can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced electrical conductivity. It may also have applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of {4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}[4-(pyrimidin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity to these targets, while the thiazole and pyrimidinylpiperazine moieties can modulate its activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    {2-Methyl-4-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methanone: Similar structure but lacks the pyrimidinylpiperazine moiety.

    {4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}methanone: Similar structure but lacks the pyrimidinylpiperazine moiety.

    {4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}[4-(pyrimidin-2-yl)piperazin-1-yl]methanone: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness

The uniqueness of {4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}[4-(pyrimidin-2-yl)piperazin-1-yl]methanone lies in its combination of functional groups, which confer specific chemical and biological properties. The trifluoromethoxy group enhances its lipophilicity and metabolic stability, while the pyrimidinylpiperazine moiety provides additional binding interactions with biological targets.

Properties

Molecular Formula

C20H18F3N5O2S

Molecular Weight

449.5 g/mol

IUPAC Name

[4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C20H18F3N5O2S/c1-13-16(18(29)27-9-11-28(12-10-27)19-24-7-2-8-25-19)31-17(26-13)14-3-5-15(6-4-14)30-20(21,22)23/h2-8H,9-12H2,1H3

InChI Key

KBGKFHBSVUKFFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)N3CCN(CC3)C4=NC=CC=N4

Origin of Product

United States

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